
Apararenone
Vue d'ensemble
Description
Apararenone, also known by its developmental code name MT-3995, is a nonsteroidal antimineralocorticoid compound. It is currently under development by Mitsubishi Tanabe Pharma for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis . This compound acts as a highly selective antagonist of the mineralocorticoid receptor, which is the receptor for aldosterone .
Mécanisme D'action
Target of Action
MT-3995, also known as Apararenone, is a nonsteroidal antimineralocorticoid . Its primary target is the mineralocorticoid receptor (MR) , which is the receptor for aldosterone . Aldosterone is a hormone that plays a crucial role in the regulation of blood pressure by managing the balance of salt and water in the body.
Mode of Action
This compound acts as a highly selective antagonist of the mineralocorticoid receptor . This means it binds to the MR and blocks its activation by aldosterone, thereby inhibiting the effects of aldosterone .
Biochemical Pathways
By blocking the MR, this compound interferes with the aldosterone-regulated sodium reabsorption and potassium excretion pathways . This action can lead to a decrease in blood pressure and a reduction in fluid volume, which are beneficial effects in conditions like hypertension and heart failure.
Pharmacokinetics
Clinical trials have been conducted to evaluate the pharmacodynamics, safety, tolerability, and pharmacokinetics of mt-3995 . These studies would provide valuable information on how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its bioavailability.
Result of Action
In clinical studies, this compound has shown a significant reduction in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy . This suggests that the drug may have a renoprotective effect in these patients. The UACR-lowering effect of this compound administered once daily for 24 weeks in patients with stage 2 diabetic nephropathy was confirmed, and the 52-week administration was safe and tolerable .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the patient’s health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.
Méthodes De Préparation
The synthesis of apararenone involves several steps, starting from the appropriate benzoxazinone derivative. The synthetic route typically includes the following steps:
Formation of the Benzoxazinone Core: This involves the cyclization of an appropriate precursor to form the benzoxazinone ring.
Introduction of the Fluorophenyl Group:
Sulfonamide Formation:
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Apararenone undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under the influence of reducing agents, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Diabetic Nephropathy (DN)
Apararenone has been evaluated extensively for its efficacy in patients with diabetic nephropathy. Key findings from clinical trials include:
- Efficacy : In a randomized, double-blind study involving 220 patients with stage 2 DN, this compound demonstrated significant reductions in urine albumin-to-creatinine ratio (UACR) over 24 weeks. The UACR decreased by 62.9%, 50.8%, and 46.5% for the 2.5 mg, 5 mg, and 10 mg doses, respectively, compared to a placebo group which showed an increase to 113.7% .
- Safety : The treatment was well tolerated, with no significant adverse effects on estimated glomerular filtration rate (eGFR) or serum potassium levels observed during the study period .
Table 1: Efficacy Results in Diabetic Nephropathy Trials
Dose (mg) | UACR Change (%) | eGFR Change | Adverse Events |
---|---|---|---|
Placebo | +13.7 | No change | Moderate |
2.5 | -62.9 | Stable | Low |
5 | -50.8 | Stable | Low |
10 | -46.5 | Stable | Moderate |
Nonalcoholic Steatohepatitis (NASH)
This compound's role in treating NASH has also been investigated:
- Efficacy : In a phase II study with NASH patients, this compound at a dose of 10 mg/day for 72 weeks resulted in a significant reduction in serum alanine aminotransferase (ALT) levels and improved fibrosis markers compared to placebo .
- Safety : Adverse reactions were comparable between the this compound and placebo groups, indicating a favorable safety profile .
Table 2: Efficacy Results in NASH Trials
Treatment Group | ALT Change (%) | Fibrosis Improvement (%) | Adverse Events |
---|---|---|---|
Placebo | -3.0 | 26.1 | Moderate |
This compound | -13.7 | 41.7 | Low |
Case Study 1: Efficacy in Diabetic Nephropathy
In a multicenter trial, patients receiving this compound showed marked improvements in UACR compared to those on placebo after just 24 weeks of treatment. The results indicated that this compound could serve as an effective therapeutic agent for managing diabetic kidney disease.
Case Study 2: Impact on Liver Fibrosis in NASH
Another study focusing on NASH patients highlighted this compound's ability to reduce liver fibrosis markers significantly over a prolonged treatment period, suggesting its potential as a disease-modifying therapy in chronic liver diseases .
Comparaison Avec Des Composés Similaires
Apararenone is part of a class of compounds known as nonsteroidal mineralocorticoid receptor antagonists. Similar compounds in this class include:
Esaxerenone: A nonsteroidal mineralocorticoid receptor antagonist with greater potency than spironolactone.
Spironolactone: A steroidal mineralocorticoid receptor antagonist with a broader range of activity but also more side effects related to sex hormones.
This compound is unique in its high selectivity for the mineralocorticoid receptor and its potential for fewer side effects compared to steroidal antagonists like spironolactone .
Activité Biologique
Apararenone (MT-3995) is a novel non-steroidal mineralocorticoid receptor antagonist (MRA) developed for the treatment of conditions such as diabetic nephropathy and primary aldosteronism. Its selective action and potential organ-protective effects have positioned it as a significant advancement in pharmacotherapy for managing hypertension and renal injury associated with excess aldosterone.
This compound selectively binds to the mineralocorticoid receptor (MR), inhibiting the actions of aldosterone, which is known to contribute to hypertension and renal damage. Unlike traditional steroidal MRAs, this compound exhibits a more potent and specific antagonistic effect on MR, leading to reduced gene expression related to cell proliferation, fibrosis, and inflammation in various tissues, particularly the kidney and heart .
Pharmacological Profile
This compound's pharmacological profile includes:
- High Selectivity : Exhibits a strong affinity for human MR with minimal interaction with other steroid hormone receptors such as androgen and glucocorticoid receptors .
- Long-Lasting Effects : Demonstrates prolonged action compared to other MRAs, allowing for once-daily dosing .
- Dose-Dependent Efficacy : Clinical studies have shown that increasing doses of this compound lead to significant reductions in urinary albumin-to-creatinine ratio (UACR), indicating its effectiveness in mitigating proteinuria associated with diabetic nephropathy .
Efficacy in Diabetic Nephropathy
A pivotal clinical trial assessed the efficacy of this compound in patients with stage 2 diabetic nephropathy. The study involved a dose-response evaluation over 24 weeks, where patients were administered either a placebo or varying doses of this compound (2.5 mg, 5 mg, and 10 mg). Key findings included:
- Reduction in UACR :
- Placebo: 113.7% at week 24
- This compound 2.5 mg: 62.9%
- This compound 5 mg: 50.8%
- This compound 10 mg: 46.5%
- UACR Remission Rates :
- Placebo: 0.0%
- This compound 2.5 mg: 7.8%
- This compound 5 mg: 29.0%
- This compound 10 mg: 28.1%
These results demonstrate that this compound significantly improves renal function markers compared to placebo .
Safety Profile
The safety profile of this compound has been evaluated in clinical settings, revealing that while adverse events (AE) incidence increased with dosage, the incidence of adverse drug reactions (ADR) remained low and not clinically significant .
Comparative Efficacy
In comparison to traditional MRAs like spironolactone and eplerenone, this compound has shown superior antihypertensive effects and organ protection. It has been noted that this compound may provide better outcomes in terms of reducing inflammation and fibrosis in renal tissues when compared to these older agents .
Summary of Research Findings
Study Parameter | Placebo | This compound (2.5 mg) | This compound (5 mg) | This compound (10 mg) |
---|---|---|---|---|
UACR at Week 24 (%) | 113.7 | 62.9 | 50.8 | 46.5 |
UACR Remission Rate (%) | 0 | 7.8 | 29 | 28.1 |
Safety Incidence | Baseline | Increased | Increased | Increased |
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHWXAFPBYFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401337181 | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945966-46-1 | |
Record name | Apararenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apararenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apararenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APARARENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.